Home > Products > Screening Compounds P65791 > Tenofovir Monomethyl Ester
Tenofovir Monomethyl Ester - 123155-85-1

Tenofovir Monomethyl Ester

Catalog Number: EVT-1491571
CAS Number: 123155-85-1
Molecular Formula: C10H16N5O4P
Molecular Weight: 301.243
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acyclic phosphonate nucleotide analogue; reverse transcriptase inhibitor. Used as an anti-HIV agent. Antiviral.

Overview

Tenofovir Monomethyl Ester is a significant compound in the field of medicinal chemistry, particularly as a precursor in the synthesis of antiviral medications. It is derived from tenofovir, which is primarily used in the treatment of human immunodeficiency virus and hepatitis B virus infections. The compound is classified under nucleoside analogs, which mimic the natural nucleosides in the body, inhibiting viral replication.

Source and Classification

Tenofovir Monomethyl Ester originates from the hydrolysis of tenofovir disoproxil fumarate, a prodrug form of tenofovir. This compound falls under the category of nucleotide analogs, specifically designed to interfere with viral DNA synthesis. Its classification as a monomethyl ester indicates that it contains one methyl ester group attached to the tenofovir backbone.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenofovir Monomethyl Ester can be achieved through various chemical methods. One notable approach involves the reaction of tenofovir with chloromethyl isopropyl carbonate in the presence of triethylamine, which acts as a base to facilitate the esterification reaction. This method allows for controlled conditions to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tenofovir Monomethyl Ester can be represented as follows:

  • Chemical Formula: C₁₃H₁₅N₂O₄P
  • Molecular Weight: 277.24 g/mol

The structure consists of a phosphonate group attached to a modified nucleoside base, with a methyl ester functional group enhancing its lipophilicity compared to its parent compound, tenofovir. This modification is crucial for its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Tenofovir Monomethyl Ester participates in several chemical reactions that are essential for its functionality as an antiviral agent. The primary reaction involves phosphorylation, where intracellular kinases convert Tenofovir Monomethyl Ester into its active form, tenofovir diphosphate. This transformation is critical for exerting its antiviral effects by inhibiting viral polymerases .

Additionally, during the synthesis process, purification steps such as liquid-liquid extraction using ethyl acetate and water are employed to separate the desired monomethyl ester from by-products, ensuring high purity levels for pharmaceutical applications .

Mechanism of Action

Process and Data

The mechanism of action for Tenofovir Monomethyl Ester primarily revolves around its conversion into tenofovir diphosphate within host cells. Once inside, it undergoes phosphorylation through cellular enzymes, leading to the formation of an active nucleotide analog that competes with natural deoxyadenosine triphosphate during viral DNA synthesis. This competition effectively halts viral replication by terminating elongation of the viral DNA strand .

The pharmacokinetics of Tenofovir Monomethyl Ester indicate rapid absorption and conversion following oral administration, with peak plasma concentrations occurring approximately 0.5 hours post-dose . This swift action underscores its potential effectiveness in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in organic solvents like methanol and acetonitrile; limited solubility in water
  • Stability: Stable under normal storage conditions but sensitive to moisture and heat
  • Melting Point: Approximately 120–130 °C (decomposes upon heating)

These properties are essential for formulating effective drug delivery systems that enhance bioavailability while minimizing degradation during storage .

Applications

Scientific Uses

Tenofovir Monomethyl Ester serves as an important intermediate in synthesizing various antiviral medications targeting human immunodeficiency virus and hepatitis B virus. Its role as a precursor allows for the development of more effective formulations with improved pharmacological profiles.

Moreover, ongoing research into optimizing synthesis methods aims to reduce costs associated with HIV/AIDS treatments, thereby increasing accessibility for patients in need . Additionally, investigations into alternative synthetic routes continue to evolve, focusing on sustainability and efficiency within pharmaceutical manufacturing processes .

Introduction to Tenofovir Monomethyl Ester

Chemical Structure and Nomenclature

IUPAC Name and Stereochemical Configuration

The systematic IUPAC name for Tenofovir Monomethyl Ester is [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid, reflecting its precise atomic connectivity and stereochemical orientation. The molecular architecture features a chiral center at the propyloxy carbon (R-configuration), which is essential for its biological activity and metabolic recognition. This configuration mirrors the stereospecificity observed in the parent tenofovir molecule, maintaining the (R)-enantiomer form that demonstrates optimal antiviral efficacy. The phosphonate group is mono-esterified with a methyl group (–OCH3), distinguishing it from diester prodrugs like tenofovir disoproxil. The compound's SMILES representation (CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC) and InChIKey (QNIIFMBLEIMHIO-SSDOTTSWSA-N) provide unique identifiers for its chemical structure [6].

Structural Comparison with Tenofovir and Other Ester Prodrugs

Tenofovir Monomethyl Ester bridges the chemical space between the highly polar tenofovir molecule and clinically established prodrugs. The methyl esterification at one phosphonate oxygen significantly increases lipophilicity compared to tenofovir (logP -3.55), while maintaining greater polarity than diester prodrugs. This strategic modification impacts absorption characteristics and metabolic stability:

Table 1: Structural and Properties Comparison of Tenofovir Derivatives

CompoundEster GroupsMolecular FormulaMolecular Weight (g/mol)Key Structural Features
TenofovirNoneC9H14N5O4P287.2Divalent phosphonic acid
Tenofovir Monomethyl EsterMethylC10H16N5O4P301.24Mono-methyl phosphonate ester
TDF (Tenofovir Disoproxil)Isopropyloxycarbonyloxymethyl (x2)C19H30N5O10P519.4Bis-carboxylate ester
TAF (Tenofovir Alafenamide)L-Alanine isopropyl esterC21H29N6O5P476.5Phosphonoamidate with phenol
TMF (Tenofovir Amibufenamide)Modified alanine benzyl esterC23H32N6O5P503.5Methyl-benzyl phosphonoamidate

[1] [3] [5]

Unlike TDF's bis-carboxylate ester structure which undergoes rapid hydrolysis in intestinal fluids and plasma, the monomethyl ester exhibits different metabolic stability. Compared to TAF's phosphonoamidate linkage designed for targeted hepatic activation, the monomethyl ester represents a simpler prodrug approach. Recent developments include monobenzyl ester phosphonoamidate prodrugs that demonstrate improved intrahepatic tenofovir delivery while generating less toxic metabolites (benzyl alcohol) than TAF's phenolic byproduct [3] [9].

Role as a Prodrug in Antiviral Therapy

Prodrug Design Rationale for Enhanced Bioavailability

The chemical rationale for esterifying tenofovir centers on overcoming its extreme polarity (logD7.4 = -3.55) and consequent poor membrane permeability. Phosphonate groups confer high water solubility but prevent efficient cellular uptake via passive diffusion. By masking one negative charge through methyl esterification, Tenofovir Monomethyl Ester achieves increased lipophilicity (predicted XLogP3 = -1.1), facilitating absorption across the intestinal epithelium. This chemical modification follows established prodrug strategies employed for nucleotide analogs, where esterification temporarily masks polar functionalities to enhance bioavailability [1] [6].

The metabolic activation pathway involves sequential enzymatic hydrolysis:

  • Esterase-mediated cleavage of the methyl ester group in tissues and blood, regenerating tenofovir
  • Cellular phosphorylation to the active diphosphate metabolite (TFV-DP)
  • Viral inhibition through incorporation into HBV DNA/HIV RNA chains, causing termination

The chemical transformation can be represented as:Tenofovir Monomethyl Ester + H2O → Tenofovir + MethanolThis hydrolysis occurs predominantly after cellular uptake, differing from TDF which undergoes significant pre-systemic conversion to tenofovir in the intestinal lumen and portal blood, reducing its effective dose delivery [4] [6].

Historical Development of Tenofovir Esters in Pharmacology

The development of tenofovir prodrugs represents a chemical evolution addressing bioavailability and toxicity challenges:

  • First-generation (TDF): Approved in 2001, this bis-isopropoxycarbonyloxymethyl ester significantly increased tenofovir's oral bioavailability from 2% to 25% in humans. However, its premature hydrolysis in intestinal fluids and plasma led to high systemic tenofovir exposure, contributing to nephrotoxicity and bone mineral density loss [4] [8].
  • Second-generation (TAF): Approved in 2016, this phosphonoamidate prodrug features chemical stability in blood but selective activation in hepatocytes and lymphocytes by cathepsin A. This design achieves 90% lower systemic tenofovir exposure than TDF while maintaining therapeutic efficacy [3] [8].
  • Third-generation (TMF): Approved in China (2021), this derivative incorporates a methyl group on TAF's benzyl moiety, enhancing metabolic stability. TMF demonstrates comparable HBV inhibition at 1/30 the TDF dose, attributed to improved pharmacokinetics [2] [3].

Within this development trajectory, Tenofovir Monomethyl Ester represents both a metabolic intermediate of diester prodrugs and a chemical prototype for novel monoester prodrug designs. Recent research explores bis(l-amino acid) ester prodrugs (e.g., bis-l-valine ester) showing 3-fold higher bioavailability than TDF in rat models, validating the ongoing innovation in ester-based prodrug strategies [9].

Antiviral Activity and Biochemical Mechanisms

In Vitro Antiviral Efficacy Against HBV

Tenofovir Monomethyl Ester serves as a precursor reservoir for intracellular tenofovir diphosphate (TFV-DP), the pharmacologically active species. In HBV-positive HepG2.2.15 cells, novel tenofovir prodrugs designed to generate monomethyl ester intermediates demonstrate potent antiviral activity:

Table 2: In Vitro Anti-HBV Activity of Tenofovir Prodrugs

CompoundEC50 (nM) HBV DNA ReplicationCC50 (μM)Selectivity Index (CC50/EC50)
TMF7.29 ± 0.71>100>13,700
TAF12.17 ± 0.56>100>8,200
TDF22.45 ± 3.21>100>4,450
Bis-l-Valine ester0.71 ± 0.2357.2880
Tenofovir15.95 ± 7.36435.2227

[2]

The enhanced activity of newer prodrugs correlates with intracellular TFV-DP concentrations. TMF generates 5.3-fold higher hepatic TFV-DP in mice than TDF, explaining its superior EC50. Similarly, bis-l-valine tenofovir prodrugs achieve significantly greater hepatic loading than TDF, demonstrating how ester modifications influence tissue-specific delivery [2] .

The structure-activity relationship (SAR) reveals that antiviral potency depends critically on:

  • Ester stability during absorption (intestinal lumen stability)
  • Activation efficiency in target cells (hepatocytes for HBV)
  • Metabolite safety profile (minimal toxic byproducts)

Phosphonoamidate prodrugs incorporating benzyl ester groups (without methyl substitutions) demonstrate particularly efficient conversion to TFV monophosphate in hepatocytes, leading to high TFV-DP formation and potent HBV DNA suppression [9].

Metabolic Conversion Pathways and Kinetics

The biotransformation pathway of Tenofovir Monomethyl Ester involves multiple enzymatic steps:

  • Hydrolysis: Carboxylesterases (primarily CES1 in hepatocytes) cleave the methyl ester group, yielding tenofovir
  • Phosphorylation: Adenylate kinase catalyzes the first phosphorylation to tenofovir monophosphate (TFV-MP)
  • Diphosphorylation: Nucleoside diphosphate kinases phosphorylate TFV-MP to the active metabolite TFV-DP
  • Viral inhibition: TFV-DP competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA

Table 3: Metabolic Stability Parameters of Tenofovir Prodrugs

ProdrugHalf-life in Human Intestinal Fluid (min)Hepatic Activation EfficiencySystemic Tenofovir Exposure (AUC, ng·h/mL)
TDF< 5Low2148 (rat)
TAF> 120High (cathepsin A dependent)699 (rat)
TMF> 120Very high2882 (rat)
Tenofovir Monomethyl EsterIntermediateModerateData limited
Bis-l-Valine ester> 60High6524 (rat)

[4] [9]

The metabolic stability of the ester linkage significantly influences pharmacokinetics. TDF's rapid hydrolysis in intestinal fluid (t1/2 < 5 minutes) limits intact prodrug absorption. In contrast, phosphonoamidate prodrugs like TAF and TMF show extended half-lives (>120 minutes) in intestinal environments due to their chemical resistance to non-specific esterases. This allows greater intact prodrug absorption and targeted activation in hepatocytes [4]. Novel monobenzyl ester phosphonoamidate prodrugs exhibit optimized hydrolysis kinetics – the benzyl group's electron-deficient aromatic ring facilitates nucleophilic attack during the activation step, enhancing intracellular TFV-DP generation while maintaining plasma stability [9].

Synthetic Chemistry and Analytical Characterization

Key Synthetic Routes and Chemical Properties

The synthesis of Tenofovir Monomethyl Ester involves phosphonate esterification chemistry starting from tenofovir:

  • Protection strategy: N-Boc-protected tenofovir reacts with chloromethyl methyl ether in the presence of base (e.g., N,N-diisopropylethylamine) to yield the monomethyl ester, followed by deprotection .
  • Direct alkylation: Tenofovir suspension in acetonitrile reacts with methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate), producing the monomethyl ester through O-alkylation [6].
  • Phosphoramidate approach: For advanced prodrugs, tenofovir monomethyl ester serves as an intermediate in synthesizing phosphonoamidate prodrugs. Coupling with amino acid esters using activating agents like triphenylphosphine and 2,2'-dithiodipyridine yields target compounds [9].

The compound typically presents as a pale yellow thick oil or off-white gel with limited crystallinity. Its solubility profile includes moderate solubility in DMSO and methanol but poor aqueous solubility. The boiling point is estimated at 580.7±60.0°C at 760 mmHg, with a density of 1.47±0.1 g/cm3 [6] [10].

Advanced prodrug syntheses focus on stereochemical integrity during phosphoramidate formation. The chiral phosphorus center created during coupling may generate diastereomers with potentially different metabolic rates. Recent synthetic approaches employ stereoselective phosphitylation reagents to control this configuration, ensuring reproducible pharmacokinetic profiles [9].

Analytical Methods for Characterization and Quantification

Robust analytical methods are essential for quality control of Tenofovir Monomethyl Ester:

  • Chromatography: Reverse-phase HPLC (C18 columns) with UV detection at 260 nm (adenine chromophore) remains standard. Mobile phases typically combine phosphate buffers (pH 6.5-7.0) with acetonitrile gradients [6].
  • Mass spectrometry: LC-MS/MS methods enable specific quantification in biological matrices. Characteristic mass transitions include m/z 302.1→176.1 [M+H]+ for the monomethyl ester and m/z 288.1→176.1 for tenofovir [6] [10].
  • NMR spectroscopy: 31P NMR provides direct analysis of phosphonate esterification (chemical shift δ 18-22 ppm for monoesters vs. 10-12 ppm for diesters). 1H NMR confirms methyl ester presence (singlet at δ 3.6-3.8 ppm) [6].

Analytical challenges include:

  • Diastereomer separation for phosphonoamidate derivatives
  • Degradation product monitoring (hydrolysis to tenofovir)
  • Trace methanol quantification from ester hydrolysis

Recent method developments incorporate derivatization techniques using chloroacetaldehyde to enhance detection sensitivity for tenofovir and its esters in biological samples [4] [6].

Properties

CAS Number

123155-85-1

Product Name

Tenofovir Monomethyl Ester

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid

Molecular Formula

C10H16N5O4P

Molecular Weight

301.243

InChI

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1

InChI Key

QNIIFMBLEIMHIO-SSDOTTSWSA-N

SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.